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Abstract
Bromoethyne (C₂HBr), also known as bromoacetylene, is a reactive haloalkyne that serves as

a valuable building block in organic synthesis. Its unique chemical properties, stemming from

the polarized carbon-bromine bond and the carbon-carbon triple bond, allow for a diverse

range of chemical transformations. This technical guide provides a comprehensive overview of

the discovery, history, synthesis, and physicochemical properties of bromoethyne. Detailed

experimental methodologies for its preparation are presented, alongside a summary of its

spectroscopic data. Furthermore, key signaling pathways and experimental workflows involving

bromoethyne are visualized to facilitate a deeper understanding of its reactivity and

applications in modern chemistry.

Discovery and History
The first documented synthesis of bromoethyne is attributed to the German chemist F. Straus

in 1905. His pioneering work, published in Liebigs Annalen der Chemie, laid the foundation for

the study of haloacetylenes. The primary method for the preparation of bromoethyne has

historically been the dehydrobromination of 1,2-dibromoethene. This reaction involves the

elimination of a molecule of hydrogen bromide from the starting material to form the carbon-

carbon triple bond of bromoethyne. Early investigations into haloacetylenes were often

hampered by the instability and high reactivity of these compounds. However, advancements in
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synthetic methodologies and analytical techniques have enabled a more thorough

characterization and utilization of bromoethyne in a wide array of chemical reactions.

Physicochemical Properties
Bromoethyne is a colorless, volatile liquid at room temperature. It is sparingly soluble in water

but exhibits good solubility in common organic solvents. Due to its high reactivity and potential

toxicity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.

[1]

Table 1: Physical and Chemical Properties of Bromoethyne

Property Value Reference

Molecular Formula C₂HBr [2]

Molecular Weight 104.93 g/mol [2]

CAS Number 593-61-3 [2]

Boiling Point 4.75 °C [3]

Density 1.793 g/cm³ (predicted) [3]

Refractive Index 1.4890 (estimate) [3]

Synthesis of Bromoethyne
The most common and historically significant method for the synthesis of bromoethyne is the

dehydrobromination of 1,2-dibromoethene. This elimination reaction is typically carried out

using a strong base.

General Experimental Protocol: Dehydrobromination of
1,2-Dibromoethene
Reaction Scheme:

Materials:
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1,2-dibromoethene (cis/trans mixture)

Potassium hydroxide (KOH)

Ethanol (solvent)

Ice bath

Distillation apparatus

Procedure:

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped

with a magnetic stirrer and a reflux condenser.

The flask is cooled in an ice bath.

1,2-dibromoethene is added dropwise to the cooled basic solution with vigorous stirring.

After the addition is complete, the reaction mixture is allowed to slowly warm to room

temperature and then gently heated to reflux for a specified period.

The reaction progress can be monitored by techniques such as thin-layer chromatography

(TLC).

Upon completion, the bromoethyne product is isolated by distillation from the reaction

mixture. Due to its low boiling point, the receiving flask should be cooled in an ice bath.

The collected distillate can be further purified by redistillation.

Note: This is a generalized procedure. Reaction conditions such as concentration, temperature,

and reaction time should be optimized for specific experimental setups.

Spectroscopic Data
The structural characterization of bromoethyne is accomplished through various spectroscopic

techniques.
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Table 2: Spectroscopic Data for Bromoethyne

Spectroscopy Peak Assignment
Chemical Shift /

Wavenumber
Reference

¹H NMR ≡C-H ~2.33 ppm (in CCl₄)

¹³C NMR ≡C-Br

Data not readily

available in cited

sources

H-C≡

Data not readily

available in cited

sources

IR Spectroscopy ≡C-H stretch ~3300 cm⁻¹
Inferred from typical

alkyne spectra

C≡C stretch ~2100 cm⁻¹
Inferred from typical

alkyne spectra

C-Br stretch

Wavenumber not

specified in cited

sources

Note: Specific, fully assigned spectroscopic data for bromoethyne is scarce in the readily

available literature. The provided IR data is based on characteristic vibrational frequencies for

terminal alkynes.

Reactivity and Applications in Organic Synthesis
Bromoethyne is a versatile reagent in organic synthesis, primarily utilized for the introduction

of the ethynyl group into various molecules. Its reactivity is characterized by both the

electrophilic nature of the carbon-bromine bond and the nucleophilicity of the carbon-carbon

triple bond.

Nucleophilic Substitution at the Bromine Atom
The bromine atom in bromoethyne can be displaced by a variety of nucleophiles, leading to

the formation of substituted alkynes. This is a fundamental transformation in the construction of
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more complex molecular architectures.

Addition Reactions to the Alkyne Moiety
The carbon-carbon triple bond of bromoethyne can undergo various addition reactions, such

as hydrohalogenation and hydration, similar to other alkynes.

Coupling Reactions
Bromoethyne can participate in various cross-coupling reactions, such as Sonogashira and

Cadiot-Chodkiewicz couplings, to form disubstituted alkynes. These reactions are powerful

tools for the creation of carbon-carbon bonds.

Visualizations
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Caption: Synthesis of Bromoethyne via Dehydrobromination.

Key Reactions of Bromoethyne
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Caption: Reactivity of Bromoethyne in Organic Synthesis.

Safety and Handling
Bromoethyne is a reactive and potentially hazardous compound. It should be handled in a

well-ventilated fume hood by trained personnel wearing appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Due to its volatility and

reactivity, it should be stored in a cool, dry place away from incompatible materials such as

strong oxidizing agents and bases.[1] In case of exposure, immediate medical attention should

be sought.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3344055#discovery-and-history-of-bromoethyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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